Methyl 1H,1H-perfluorohexyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1H,1H-perfluorohexyl ether is a fluorinated organic compound with the molecular formula C7H5F11O. It is characterized by the presence of a perfluorohexyl group attached to a methoxy group. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1H,1H-perfluorohexyl ether typically involves the reaction of perfluorohexyl iodide with methanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1H,1H-perfluorohexyl ether primarily undergoes substitution reactions due to the presence of the perfluoroalkyl group. It is resistant to oxidation and reduction reactions because of the strong carbon-fluorine bonds .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols. These reactions are typically carried out under mild conditions to prevent the degradation of the perfluoroalkyl group .
Major Products
The major products formed from the reactions of this compound depend on the nucleophile used. For example, the reaction with an amine can produce a perfluoroalkyl amine, while the reaction with a thiol can produce a perfluoroalkyl thioether .
Scientific Research Applications
Methyl 1H,1H-perfluorohexyl ether has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1H,1H-perfluorohexyl ether is primarily based on its ability to interact with other molecules through van der Waals forces and hydrophobic interactions. The perfluoroalkyl group provides a hydrophobic surface that can interact with various molecular targets, influencing their behavior and properties .
Comparison with Similar Compounds
Similar Compounds
Perfluorohexane: Similar in structure but lacks the methoxy group, making it less reactive in certain chemical reactions.
Perfluorooctyl methoxy ether: Similar in structure but with a longer perfluoroalkyl chain, providing different physical and chemical properties.
Uniqueness
Methyl 1H,1H-perfluorohexyl ether is unique due to the presence of both a perfluoroalkyl group and a methoxy group, providing a balance of hydrophobicity and reactivity that is not found in other similar compounds .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-methoxyhexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F11O/c1-19-2-3(8,9)4(10,11)5(12,13)6(14,15)7(16,17)18/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLUUNOJPPKNQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F11O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501022717 |
Source
|
Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-6-methoxyhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501022717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391033-26-3 |
Source
|
Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-6-methoxyhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501022717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.